molecular formula C25H22Cl2N2O3 B186914 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- CAS No. 172371-93-6

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-

Cat. No. B186914
M. Wt: 469.4 g/mol
InChI Key: MMZDDUIOYDIGMU-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-, also known as DMDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDD is a synthetic compound that can be prepared through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, survival, and inflammation. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.

Biochemical And Physiological Effects

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage and apoptosis. In addition, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to induce DNA damage and inhibit DNA repair, which may contribute to its antitumor activity.

Advantages And Limitations For Lab Experiments

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to induce apoptosis and inhibit cell proliferation. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- also exhibits low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has several limitations, including its poor solubility in water and its limited stability in biological fluids, which may affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the study of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-, including its optimization for clinical use, its mechanism of action, and its potential applications in various diseases. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be further optimized for clinical use by improving its pharmacokinetics and bioavailability and by developing new formulations and delivery methods. The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be further elucidated by studying its interactions with specific enzymes and signaling pathways involved in cancer and inflammation. Finally, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be studied for its potential applications in various diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases.

Synthesis Methods

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- can be synthesized through a specific synthesis method that involves the reaction of 2,6-dichlorobenzaldehyde with 3,4-dimethoxyphenethylamine in the presence of a base catalyst. The resulting product is then treated with indole-2-one to obtain 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-. This synthesis method has been optimized to produce 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- in high yields and purity and can be easily scaled up for industrial applications.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been studied for its potential antiviral activity, with promising results against several viruses, including herpes simplex virus and human cytomegalovirus. In addition, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory diseases.

properties

CAS RN

172371-93-6

Product Name

2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-

Molecular Formula

C25H22Cl2N2O3

Molecular Weight

469.4 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]indol-2-ol

InChI

InChI=1S/C25H22Cl2N2O3/c1-31-22-11-10-16(14-23(22)32-2)12-13-28-15-18-17-6-3-4-9-21(17)29(25(18)30)24-19(26)7-5-8-20(24)27/h3-11,14-15,30H,12-13H2,1-2H3

InChI Key

MMZDDUIOYDIGMU-SDXDJHTJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN/C=C\2/C3=CC=CC=C3N(C2=O)C4=C(C=CC=C4Cl)Cl)OC

SMILES

COC1=C(C=C(C=C1)CCN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)OC

Origin of Product

United States

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